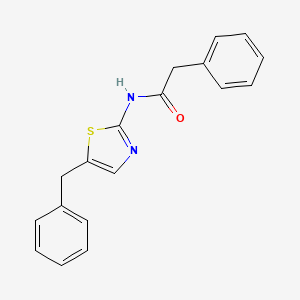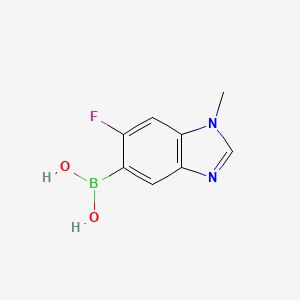
Ácido (6-fluoro-1-metil-1,3-benzodiazol-5-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H8BFN2O2 and a molecular weight of 193.97 g/mol . This compound is notable for its incorporation of both a fluorine atom and a boronic acid group, which imparts unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to the unique properties of the benzodiazole ring.
Medicine: Research into boronic acid derivatives has shown potential in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound’s reactivity makes it useful in the production of advanced materials and polymers.
Métodos De Preparación
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzodiazole ring, followed by borylation reactions to introduce the boronic acid moiety . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Análisis De Reacciones Químicas
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can participate in reduction reactions, often involving the reduction of the benzodiazole ring.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzodiazoles and boronic esters.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The fluorine atom can also influence the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other boronic acid derivatives and benzodiazole compounds. Similar compounds include:
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronate: The boronate form of the compound.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid pinacol ester: A pinacol ester derivative of the boronic acid.
The uniqueness of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid lies in its combination of a fluorine atom and a boronic acid group, which imparts distinct reactivity and binding properties compared to other similar compounds.
Propiedades
IUPAC Name |
(6-fluoro-1-methylbenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-11-7-2-5(9(13)14)6(10)3-8(7)12/h2-4,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQQOCHHRPIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
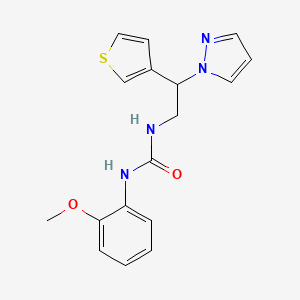
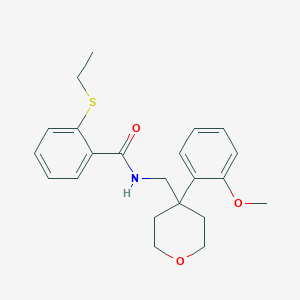
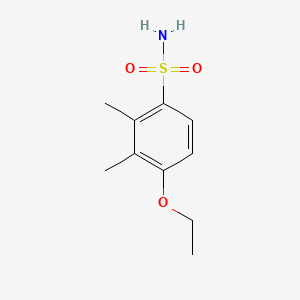
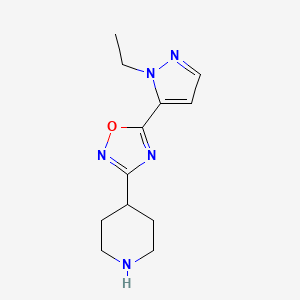
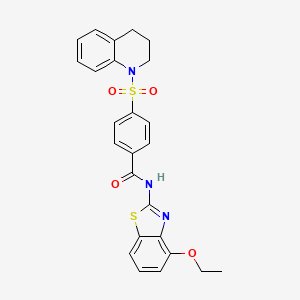
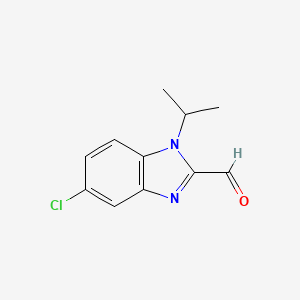
![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)
![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)
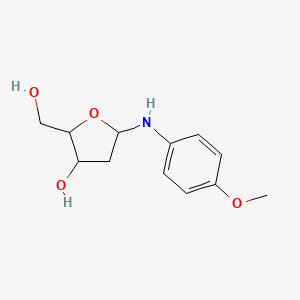
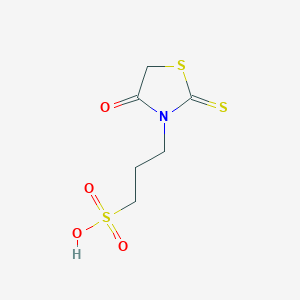
![4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2555717.png)
![6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2555718.png)
